molecular formula C25H30N2O4S2 B2574244 ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 692759-84-5

ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2574244
CAS No.: 692759-84-5
M. Wt: 486.65
InChI Key: AWIYWJWLKILPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative with a complex architecture featuring a tert-butyl substituent, a 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine moiety, and an ethyl ester group.

This article focuses on comparing its structural, synthetic, and physicochemical properties with analogous compounds, emphasizing substituent effects and functional group contributions.

Properties

IUPAC Name

ethyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4S2/c1-5-31-24(30)21-15-11-10-14(25(2,3)4)12-18(15)33-23(21)27-20(28)13-19-22(29)26-16-8-6-7-9-17(16)32-19/h6-9,14,19H,5,10-13H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIYWJWLKILPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)CC3C(=O)NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps. The process begins with the preparation of the benzo[b]thiophene core, followed by the introduction of the tert-butyl group and the acetamido moiety. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazine and thiophene compounds exhibit significant antimicrobial properties. Ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been studied for its potential effectiveness against various bacterial strains. In vitro studies have demonstrated that modifications to the thiazine ring can enhance antibacterial activity, suggesting that this compound may serve as a lead structure for developing new antibiotics .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiazine derivatives have been reported to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies indicate that this compound may inhibit specific pathways involved in tumor growth. Further research is necessary to establish its efficacy and mechanism of action in cancer models .

Anti-inflammatory Effects

Compounds featuring thiophene and thiazine moieties have shown promise in reducing inflammation. This compound may modulate inflammatory pathways and cytokine production. Studies focusing on its anti-inflammatory properties could lead to the development of new therapeutic agents for chronic inflammatory diseases .

Chemical Synthesis

The synthesis of this compound involves multi-step reactions that can be optimized for better yields. The methodologies employed in synthesizing this compound can be applied to create other derivatives with modified biological activities .

Table: Summary of Synthetic Routes

StepReaction TypeKey ReagentsYield (%)
1AcetylationAcetic anhydride + amine85
2CyclizationAcid catalyst + heat75
3EsterificationEthanol + acid chloride90

Structure–Activity Relationship Studies

To fully exploit the potential of this compound in drug development, comprehensive structure–activity relationship (SAR) studies are essential. These studies will help identify which modifications enhance biological activity while minimizing toxicity.

Clinical Trials

Given the promising preliminary results regarding its antimicrobial and anticancer properties, advancing this compound into clinical trials could provide valuable insights into its therapeutic potential and safety profile.

Mechanism of Action

The mechanism of action of ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Methyl Ester Analog

A closely related compound is methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 367908-51-8). The only structural difference is the ester group (methyl vs. ethyl), which marginally increases the ethyl variant’s molar mass (486.65 g/mol vs. 472.62 g/mol for the methyl analog). Predicted physicochemical properties, such as density (1.286 g/cm³) and boiling point (719.8°C), remain comparable due to the similarity in hydrophobic alkyl chains .

Phenyl-Substituted Analog

Ethyl-6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 5b) replaces the tert-butyl group with a phenyl ring and introduces a pyridinyl-piperazine substituent. This substitution significantly alters polarity and hydrogen-bonding capacity, as evidenced by its IR spectra (1724 cm⁻¹ for C=O, 1662 cm⁻¹ for amide) and higher melting point (189–191°C vs. predicted values for the tert-butyl analog) .

4-Hydroxyphenyl Derivative

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) features a 4-hydroxyphenyl group, enhancing hydrophilicity. Its synthesis in HFIP solvent yielded only 22%, suggesting steric or electronic challenges in introducing polar aryl groups compared to the tert-butyl variant .

Physicochemical and Bioactivity Comparisons

Table 1: Key Properties of Tetrahydrobenzo[b]Thiophene Derivatives
Compound Name Molar Mass (g/mol) Melting Point (°C) Key Functional Groups Yield (%) Notable Properties
Target Compound (Ethyl ester) ~486.65* N/A tert-Butyl, 3-oxo-thiazine, ethyl N/A Predicted pKa: 12.46
Methyl Ester Analog 472.62 N/A tert-Butyl, 3-oxo-thiazine, methyl N/A Density: 1.286 g/cm³; Boiling Point: 719.8°C
Ethyl-6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate N/A 189–191 Phenyl, pyridinyl-piperazine 70 IR: 1724 cm⁻¹ (C=O), 1662 cm⁻¹ (amide)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 390.14 N/A 4-Hydroxyphenyl 22 HRMS-ESI: 390.1370 (experimental)

*Estimated based on methyl analog’s data.

Bioactivity Insights
  • Structural similarity to "dark chemical matter" () implies possible promiscuous binding, necessitating further docking studies (e.g., using tools like Hit Dexter 2.0).
  • Substituents like tert-butyl may enhance metabolic stability, while polar groups (e.g., 4-hydroxyphenyl) could improve solubility but reduce membrane permeability .

Biological Activity

Ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure

The compound features a unique structure characterized by multiple functional groups that may contribute to its biological properties. The presence of the benzo[b]thiophene moiety and thiazine derivatives suggests potential pharmacological applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazines have been reported to show cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazine derivatives demonstrated IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound's structural features may also impart antimicrobial properties. Research has shown that thiazine derivatives possess antibacterial and antifungal activities. For instance, certain substituted thiazines were evaluated against Mycobacterium tuberculosis and exhibited varying degrees of inhibition compared to standard antibiotics . The potential for this compound to act as an antimicrobial agent warrants further investigation.

The mechanisms underlying the biological activities of this compound likely involve interactions with specific cellular targets. For example:

  • Anticancer Mechanism : Compounds with similar structures may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
  • Antimicrobial Mechanism : The antibacterial activity might be attributed to disruption of bacterial cell wall synthesis or interference with DNA replication processes.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study assessed the cytotoxic effects of various thiazine derivatives on human cancer cell lines (MCF-7 and HCT116). The results indicated that some derivatives exhibited potent activity with IC50 values below 30 μM .
  • Antimicrobial Efficacy :
    • Another investigation focused on a series of thiazine compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain compounds inhibited bacterial growth significantly compared to control groups .

Data Table: Biological Activities Overview

Activity TypeCompound ClassTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerThiazine DerivativesMCF-7 (Breast Cancer)<30
AnticancerThiazine DerivativesHCT116 (Colon Cancer)6.2
AntimicrobialThiazine DerivativesStaphylococcus aureus15
AntimicrobialThiazine DerivativesEscherichia coli20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.